(s)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester

Asymmetric synthesis Zinc-enolate cyclization 3-Substituted prolines

(S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester (CAS 186586-65-2; MFCD32899765, synonym: ethyl (S)-N-(but-3-en-1-yl)-N-(1-phenylethyl)glycinate) is a chiral N,N-disubstituted glycine ethyl ester bearing an (S)-α-methylbenzyl auxiliary and a terminal but-3-enyl side chain. With molecular formula C₁₆H₂₃NO₂ and molecular weight 261.36 g/mol, it serves as a stoichiometric chiral precursor in amino-zinc-enolate carbocyclization reactions for the diastereoselective construction of 3-substituted prolines and polysubstituted pyrrolidines.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B8192345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CCC=C)C(C)C1=CC=CC=C1
InChIInChI=1S/C16H23NO2/c1-4-6-12-17(13-16(18)19-5-2)14(3)15-10-8-7-9-11-15/h4,7-11,14H,1,5-6,12-13H2,2-3H3/t14-/m0/s1
InChIKeyOTALHMXQJQFWHP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic Acid Ethyl Ester: Chiral Glycinate Intermediate for Asymmetric Pyrrolidine Synthesis


(S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester (CAS 186586-65-2; MFCD32899765, synonym: ethyl (S)-N-(but-3-en-1-yl)-N-(1-phenylethyl)glycinate) is a chiral N,N-disubstituted glycine ethyl ester bearing an (S)-α-methylbenzyl auxiliary and a terminal but-3-enyl side chain . With molecular formula C₁₆H₂₃NO₂ and molecular weight 261.36 g/mol, it serves as a stoichiometric chiral precursor in amino-zinc-enolate carbocyclization reactions for the diastereoselective construction of 3-substituted prolines and polysubstituted pyrrolidines [1]. The (S)-configured α-methylbenzyl group functions as a chiral auxiliary that directs facial selectivity during intramolecular cyclization onto the unactivated terminal alkene, enabling transfer of chirality to the newly formed C-2 stereocenter without requiring external chiral catalysts [2].

Why Generic or Racemic N-Substituted Glycine Esters Cannot Replace (S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic Acid Ethyl Ester


The (S)-α-methylbenzyl chiral auxiliary on this compound is not a passive protecting group but an active stereochemical director that governs both the diastereoselectivity and enantioselectivity of the zinc-enolate cyclization through a well-defined chairlike transition state involving phenyl–zinc coordination [1]. Simply substituting the (R)-enantiomer (CAS 220426-78-8) would invert the stereochemical outcome at the C-2 position of the pyrrolidine product, while racemic material or achiral N-substituted glycine esters would yield racemic products requiring costly supercritical fluid chromatography (SFC) separation—a bottleneck explicitly documented in the first-generation synthesis of the arginase inhibitor target where SFC separation contributed to a low overall yield and necessitated an additional protecting group change [2]. Furthermore, comparative studies with alternative chiral auxiliaries such as (-)-menthyl and (-)-bornyl esters demonstrated markedly inferior chiral induction (ee 0–35%) in related enolate-imine condensations, underscoring that the (S)-α-methylbenzyl auxiliary delivers a level of stereochemical fidelity not achievable with structurally simpler or commercially cheaper glycinate derivatives [3].

Quantitative Differentiation Evidence: (S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic Acid Ethyl Ester vs. Comparators


Diastereoselectivity in Zinc-Enolate Cyclization: 87:13 cis-selectivity vs. Racemic or Alternative-Auxiliary Routes

When (S)-[but-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester is subjected to zinc-enolate cyclization (LDA, ZnBr₂, THF, −78 °C) followed by in situ Negishi coupling, the reaction proceeds with an experimentally measured diastereomeric ratio of approximately 87:13 in favor of the cis-2,3-pyrrolidine diastereomer, with no detectable amount of the trans-2,3 product [1]. DFT calculations corroborate this result, showing that the (S,R)-configured transition state 12a′-TSZ,S,R is 0.8 kcal/mol more stable than the competing (R,S)-configured TS, a difference attributed to favorable phenyl–zinc coordination and methyl–methylene repulsion within the tetrahedral zinc complex [1]. In contrast, the first-generation racemic synthesis of the same arginase inhibitor core required SFC separation of enantiomers after Cbz protection, yielding the desired enantiomer in only ~30% overall from the pyrrole hydrogenation intermediate (Scheme 1 of the same study), whereas the zinc-mediated route eliminated this separation entirely and delivered gram-scale API [1].

Asymmetric synthesis Zinc-enolate cyclization 3-Substituted prolines Diastereoselectivity

Enantiomer-Dependent Stereochemical Outcome: (S) vs. (R) Configuration of the α-Methylbenzyl Auxiliary

The (S)-α-methylbenzyl group on the nitrogen atom is responsible for the absolute stereochemical course of the zinc-enolate cyclization. Karoyan and Chassaing demonstrated that with the (S)-configured auxiliary, chirality is transferred to the C-2 carbon of the resulting 3-substituted proline, yielding the (2S,3R)-cis or (2S,3S)-trans diastereomeric series depending on reprotonation conditions (kinetic vs. thermodynamic enolate quenching) [1]. The (R)-enantiomer (CAS 220426-78-8, AKSci 1969CG, min. purity 95%) is commercially available but no peer-reviewed publications were identified in the available search corpus that demonstrate its use in the same zinc-enolate cyclization methodology; procurement of the (R)-enantiomer for this application would invert the pyrrolidine C-2 configuration and lacks published precedent for reaction optimization . The 1998 Lorthiois study established the generality of the chairlike amino-zinc-enolate transition state specifically for (S)-N-(α-methylbenzyl)-protected substrates, providing a predictive stereochemical model that has not been validated for the (R)-series in the public literature [2].

Chiral auxiliary Absolute configuration Stereochemical induction

Supplier Purity and Batch-to-Batch QC Documentation: 98% with Tri-Method Verification vs. 95–96% Alternatives

Bidepharm supplies (S)-[but-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester (catalog BD01813684) at a standard purity specification of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon request . ChemicalBook lists the same CAS at 97% purity (product code H8Z0157, packages from 1 g to 250 g) . JWPharmlab and Amatek Scientific each list 96% and 97% purity, respectively, without mentioning multi-method batch QC . The (R)-enantiomer from Sigma-Aldrich (CAS 220426-78-8) is listed at 96% purity as a light yellow liquid , while AKSci offers the (R)-enantiomer at 95% minimum purity . While these purity differences appear modest (2–3 percentage points), for stoichiometric chiral auxiliary applications where the auxiliary is used in equimolar quantities, a 2% purity delta corresponds to 2 mol% of undefined impurities that can participate in or inhibit zinc-enolate chemistry, potentially eroding the 87:13 experimental dr.

Chemical purity Quality control Supplier comparison

Gram-Scale Process Validation: Zinc-Mediated Route vs. Classical Pyrrole Hydrogenation/Resolution

The Infinity Pharmaceuticals process development study directly compared two synthetic routes to the same 2,3-cis-pyrrolidine arginase inhibitor core [1]. The first-generation route (pyrrole hydrogenation, Boc cleavage, Cbz protection, SFC enantiomer separation, global deprotection) was suitable only for sub-gram preparation (<1 g) and was described as 'plagued by low yields and an SFC separation which necessitated a protecting group change' [1]. In contrast, the zinc-mediated route employing the (S)-α-methylbenzyl-substituted glycinate equivalent (structurally analogous to the target compound) achieved gram-scale delivery of the target API with the chiral auxiliary providing intrinsic stereocontrol that eliminated SFC separation entirely [1]. The optimized route reduced the overall step count and increased throughput efficiency. The methodology was published in Organic Process Research & Development, a journal specifically dedicated to industrially scalable synthetic processes, conferring a higher level of process validation than typical discovery-scale methodology reports [1].

Process chemistry Scale-up Arginase inhibitor Cost of goods

Transition-State Model Validation: DFT-Corroborated Stereochemical Rationale vs. Empirically Optimized Alternatives

The 2020 Infinity Pharmaceuticals study included a comprehensive DFT analysis (B3LYP-D3/def2-SVP level) of the four possible diastereomeric transition states for the zinc-enolate cyclization of the (S)-α-methylbenzyl-protected substrate [1]. The calculations identified favorable phenyl–zinc coordination (stabilizing the (S,R)-configured TS) and methyl–methylene repulsion (destabilizing the competing (R,S)-configured TS) as the two key interactions governing the 87:13 experimental diastereomeric ratio [1]. The DFT-predicted energy difference of 0.8 kcal/mol between the two cis-product pathways closely matched the experimental dr, and the model correctly predicted the absence of trans-2,3 product [1]. This represents a significant differentiation from alternative synthetic approaches to 3-substituted prolines—such as photoredox/Brønsted acid co-catalysis (J. Am. Chem. Soc. 2023) or palladium-catalyzed allylic substitution with glycine enolates—where the stereochemical outcome may be highly ligand-dependent and less generalizable across substrate scope without re-optimization .

DFT modeling Transition state analysis Stereochemical prediction

Optimal Application Scenarios for (S)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic Acid Ethyl Ester Based on Quantitative Evidence


Gram-Scale Synthesis of (2S)-Configured 3-Substituted Proline Chimeras for Medicinal Chemistry

For process and medicinal chemistry teams synthesizing enantiopure 3-substituted proline chimeras (3-prolinomethionine, 3-prolinoglutamic acid, 3-prolinoleucine, 3-prolinolysine), the (S)-enantiomer of this glycinate serves as the stoichiometric chiral precursor for the amino-zinc-enolate cyclization. The published methodology documents an 87:13 cis-diastereoselectivity with gram-scale delivery capability, eliminating the need for preparative SFC chiral resolution that limited the first-generation route to sub-gram quantities [1]. The Karoyan group has demonstrated this methodology across a range of 3-substituted proline chimeras bearing polar side chains of proteinogenic amino acids (lysine, glutamic acid, glutamine, arginine, serine), all accessed in enantiomerically pure form via this unified approach [2].

Synthesis of 2,3-cis-Pyrrolidine Arginase Inhibitors for Preclinical Development

The Infinity Pharmaceuticals study provides a direct precedent for using (S)-α-methylbenzyl-protected glycinate substrates to construct the 2,3-cis-pyrrolidine core of arginase inhibitors. The zinc-enolate cyclization/Negishi coupling tandem sequence was optimized to process scale (Org. Process Res. Dev. 2020), with DFT validation of the stereochemical model [1]. Procurement of the (S)-configured glycinate is essential for replicating this published route; substitution with racemic material would reintroduce the SFC bottleneck, while the (R)-enantiomer lacks any published validation for this application [1].

Diastereoselective Synthesis of Polysubstituted Pyrrolidines via Amino-Zinc-Enolate Carbometalation

The Lorthiois et al. (1998) study established the generality of the amino-zinc-enolate cyclization for constructing polysubstituted pyrrolidines from simple acyclic precursors, with the (S)-α-methylbenzyl auxiliary controlling both diastereoselectivity and enantioselectivity through a chairlike transition state [1]. The methodology tolerates terminally substituted olefins and enables access to di-, tri-, and tetrasubstituted pyrrolidine architectures in a single synthetic operation. This compound provides the requisite combination of a terminal alkene (for 5-exo-trig cyclization), an ester enolate precursor (for zinc enolate formation), and the (S)-α-methylbenzyl chiral auxiliary (for stereochemical direction) in a single, commercially available building block [1].

Quote Request

Request a Quote for (s)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.